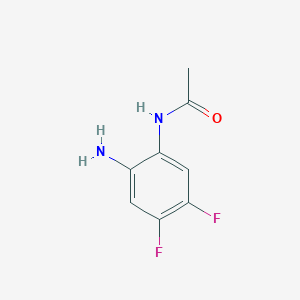

N-(2-amino-4,5-difluorophenyl)acetamide

Description

BenchChem offers high-quality N-(2-amino-4,5-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-amino-4,5-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-amino-4,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWAQUOPHRJZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 4,5-Difluoro-o-phenylenediamine Monoacetamide

Intermediate for Fluorinated Heterocycles & Kinase Inhibitor Scaffolds

Executive Summary

4,5-Difluoro-o-phenylenediamine monoacetamide (IUPAC: N-(2-amino-4,5-difluorophenyl)acetamide) is a specialized fluorinated building block used primarily in the synthesis of 5,6-difluorobenzimidazoles and related bioactive heterocycles.[1]

In modern drug discovery, this compound serves as a critical "orthogonality handle." The presence of the acetamide group differentiates the two amino positions of the parent diamine, allowing for regiospecific cyclizations. Furthermore, the 4,5-difluoro substitution pattern is highly privileged in medicinal chemistry, known to enhance metabolic stability by blocking oxidative metabolism at the para-positions while modulating lipophilicity (LogP) and protein-ligand binding interactions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound is an asymmetric derivative of 4,5-difluoro-1,2-phenylenediamine. Unlike the symmetric parent diamine, the monoacetamide possesses distinct nucleophilicities at the free amine (

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | N-(2-amino-4,5-difluorophenyl)acetamide |

| CAS Number | 1240526-68-4 |

| Molecular Formula | |

| Molecular Weight | 186.16 g/mol |

| Structure | Benzene ring substituted with 4,5-difluoro, 1-amino, 2-acetamido groups |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 135–145 °C (Typical range for class; parent diamine MP 129–134 °C) |

| Solubility | Soluble in DMSO, DMF, MeOH, warm EtOAc; Low solubility in water |

| pKa (Predicted) | ~3.5 (Aniline nitrogen), ~15 (Amide nitrogen) |

Structural Characterization Data (Predicted/Typical)

-

NMR (400 MHz, DMSO-

- NMR: Two distinct multiplets typically around -135 to -145 ppm, showing ortho/meta coupling.

Synthesis & Production Pathways

The synthesis of the monoacetamide requires breaking the symmetry of 4,5-difluoro-1,2-phenylenediamine. Two primary routes exist: Selective Mono-acetylation (Route A) and Nitro-Reduction (Route B).

Diagram 1: Synthetic Pathways

Caption: Route A is preferred for rapid lab-scale access; Route B is preferred for industrial scale to avoid over-acetylation byproducts.

Experimental Protocol: Selective Mono-acetylation (Route A)

Objective: Synthesize N-(2-amino-4,5-difluorophenyl)acetamide from the diamine with >90% selectivity.

Materials:

-

4,5-Difluoro-1,2-phenylenediamine (1.0 eq)

-

Acetic Anhydride (

) (1.05 eq) -

Acetic Acid (AcOH) (Solvent)

-

Dichloromethane (DCM) (Extraction)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 4,5-difluoro-1,2-phenylenediamine in 20 mL of glacial acetic acid. Cool the solution to 0–5 °C in an ice bath.

-

Controlled Addition: Dilute 10.5 mmol of

in 5 mL of AcOH. Add this solution dropwise to the diamine mixture over 30 minutes. Note: Slow addition at low temperature is critical to prevent di-acetylation. -

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The mono-acetylated product will appear less polar than the diamine but more polar than the di-acetylated impurity.

-

Quench & Workup: Pour the reaction mixture into 100 mL of ice water. Neutralize with saturated

(caution: gas evolution) until pH ~8. -

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

5% MeOH in DCM).

Applications in Drug Discovery[7][13][14]

The primary utility of this monoacetamide lies in its ability to undergo cyclization to form 5,6-difluorobenzimidazoles , a scaffold found in numerous kinase inhibitors (e.g., targeting MEK, BRAF, or EGFR).

Mechanism of Action: Benzimidazole Cyclization

The free amine attacks a carbonyl electrophile (aldehyde, acid, or orthoester), followed by dehydration. The pre-installed acetamide group can serve as the carbon source for the C-2 position (forming 2-methylbenzimidazole) or be hydrolyzed/displaced depending on reaction conditions.

Diagram 2: Cyclization Logic

Caption: The acetamide group acts as an internal electrophile for cyclization (Path 1) or a protecting group (Path 2).

Key Therapeutic Areas[13]

-

Oncology: 5,6-Difluorobenzimidazoles are bioisosteres for purines, inhibiting ATP binding in kinases.

-

Antivirals: Fluorinated benzimidazoles have shown activity against RNA viruses by interfering with replication complexes.

-

Metabolic Stability: The 4,5-difluoro motif prevents metabolic "soft spots" on the benzene ring, extending the half-life (

) of the drug candidate.

Handling & Safety (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

-

Precautionary Measures:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety glasses.

-

Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the free amine.

-

References

-

Accelachem. (n.d.).[2] N-(2-amino-4,5-difluorophenyl)acetamide Product Page. Retrieved February 27, 2026, from [Link]

-

PubChem. (2026).[3] 4,5-Difluoro-1,2-phenylenediamine (Parent Compound).[4] National Library of Medicine. Retrieved February 27, 2026, from [Link]

- Haga, T., et al. (1985). Synthesis of N-(4-amino-2,5-difluorophenyl)acetamide from 2,5-difluoro-4-nitroacetanilide. Journal of Chemical Research.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. 2-amino-N-(4-bromo-2,5-difluorophenyl)acetamide | C8H7BrF2N2O | CID 107611651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to N-(2-amino-4,5-difluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

N-(2-amino-4,5-difluorophenyl)acetamide, a fluorinated aromatic amine derivative, represents a class of compounds of significant interest in modern drug discovery and development. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the context of medicinal chemistry, fluorination is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate properties such as lipophilicity and pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comprehensive overview of N-(2-amino-4,5-difluorophenyl)acetamide, including its chemical identity, a plausible synthetic route, and its potential applications, particularly in the development of novel therapeutics.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development.

| Property | Value | Source |

| CAS Number | 1240526-68-4 | |

| Molecular Formula | C₈H₈F₂N₂O | |

| Molecular Weight | 186.06 g/mol | |

| Purity | >95% (as commercially available) |

While detailed experimental data for this specific isomer is not widely published, the properties of related acetamide compounds suggest it is likely a solid at room temperature.[2]

Proposed Synthesis Pathway

The synthesis of N-(2-amino-4,5-difluorophenyl)acetamide can be logically approached through a multi-step process, drawing from established methodologies for the synthesis of similar aromatic amides. A plausible and efficient synthetic route would involve the acetylation of the corresponding aniline precursor.

A general and robust method for the synthesis of N-aryl acetamides is the reaction of an aniline with an acetylating agent. A common approach involves the reduction of a nitro group to an amine, followed by acetylation.[2]

Conceptual Synthesis Workflow

Caption: Proposed synthetic workflow for N-(2-amino-4,5-difluorophenyl)acetamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on standard organic chemistry transformations and is provided as a guide for researchers.

Step 1: Nitration of 1,2-Difluorobenzene

-

To a stirred solution of 1,2-difluorobenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over ice and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-difluoro-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

To a solution of 4,5-difluoro-1-nitrobenzene in a solvent such as ethanol or acetic acid, add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., HCl) or catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst).[2]

-

If using iron, heat the mixture at reflux and monitor the reaction by TLC.

-

After the reaction is complete, filter the mixture to remove the iron salts and concentrate the filtrate.

-

Neutralize the residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain 4,5-difluoro-2-nitroaniline.

Step 3: Acetylation of 4,5-Difluoro-2-nitroaniline

-

Dissolve 4,5-difluoro-2-nitroaniline in a suitable solvent, such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine or pyridine, to act as an acid scavenger.

-

Cool the mixture to 0 °C and slowly add acetic anhydride or acetyl chloride.

-

Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(2-amino-4,5-difluorophenyl)acetamide.

Potential Applications in Drug Discovery

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] The introduction of the difluoro-amino substitution pattern on the phenyl ring of N-(2-amino-4,5-difluorophenyl)acetamide suggests several potential therapeutic applications.

Kinase Inhibition

Many N-substituted phenylacetamide derivatives have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] The difluorophenyl moiety can enhance binding to the ATP-binding pocket of kinases and improve the metabolic stability of the compound.[1]

Caption: Potential mechanism of action as a kinase inhibitor.

Antimicrobial and Other Biological Activities

Derivatives of acetamide have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The presence of the amino group and the fluorine atoms in N-(2-amino-4,5-difluorophenyl)acetamide could contribute to its potential as a lead compound for the development of new anti-infective or other therapeutic agents.[3][4]

Safety and Handling

-

General Handling : Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Potential Hazards : Acetamide itself is suspected of causing cancer. Aromatic amines can be toxic and may be absorbed through the skin. Therefore, N-(2-amino-4,5-difluorophenyl)acetamide should be handled with caution as a potentially hazardous substance.

-

First Aid : In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.

Conclusion

N-(2-amino-4,5-difluorophenyl)acetamide is a chemical entity with considerable potential for applications in drug discovery and materials science. While detailed experimental data for this specific isomer is limited, this guide provides a solid foundation for researchers by presenting its confirmed identity, a plausible synthetic strategy, and a discussion of its potential biological activities based on the established roles of the N-phenylacetamide scaffold and fluorination in medicinal chemistry. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

N-(2-amino-4,5-difluorophenyl)acetamide-1240526-68-4 - Thoreauchem. Available from: [Link]

-

Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023, November 17). International Journal of Science and Research (IJSR). Available from: [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2020, June). IRE Journals. Available from: [Link]

Sources

An In-depth Technical Guide to 2-amino-4,5-difluoroacetanilide

This guide provides a comprehensive technical overview of 2-amino-4,5-difluoroacetanilide, also known as N-(2-amino-4,5-difluorophenyl)acetamide. It is intended for researchers, chemists, and professionals in drug development and medicinal chemistry. This document details the compound's physicochemical properties, a robust synthetic pathway, analytical characterization methods, potential applications, and essential safety protocols.

Introduction and Significance

2-amino-4,5-difluoroacetanilide is a substituted aromatic amine that belongs to the class of fluorinated anilides. Its structure is characterized by an acetanilide core with an amino group positioned ortho to the acetamido group, and two fluorine atoms at the 4 and 5 positions of the benzene ring.

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1] Consequently, fluorinated building blocks like 2-amino-4,5-difluoroacetanilide are valuable intermediates for the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[2][3][4] This guide serves as a practical resource for the synthesis and application of this versatile chemical intermediate.

Physicochemical Properties

The fundamental properties of 2-amino-4,5-difluoroacetanilide are crucial for its handling, reaction setup, and analytical characterization. While experimental data for this specific compound is sparse, its properties can be reliably predicted based on its chemical structure.

| Property | Value | Source |

| IUPAC Name | N-(2-amino-4,5-difluorophenyl)acetamide | - |

| Molecular Formula | C₈H₈F₂N₂O | Calculated |

| Molecular Weight | 186.16 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., powder or crystals) at room temperature | Inferred from analogs[5] |

| Melting Point | Not available. Analogs like N-(2-Amino-4,5-dichlorophenyl)acetamide melt at 155-162 °C.[5] | - |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. | Inferred |

Note: The molecular weight is calculated from the atomic weights of the constituent elements (C: 12.011, H: 1.008, F: 18.998, N: 14.007, O: 15.999).

Synthesis Pathway and Experimental Protocol

Synthetic Workflow Diagram

The proposed synthesis involves three key stages: protection of the amine via acetylation, regioselective nitration, and subsequent reduction of the nitro group.

Caption: Proposed three-step synthesis of 2-amino-4,5-difluoroacetanilide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3,4-difluorophenyl)acetamide (Protection)

-

Causality: The amino group of 3,4-difluoroaniline is a potent activating group. To control the subsequent electrophilic nitration and prevent unwanted side reactions or oxidation, it must first be protected. Acetylation converts it into a moderately activating acetamido group, which reliably directs electrophiles to the ortho and para positions.

-

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. A catalytic amount of pyridine or a slight excess of a non-nucleophilic base can be used to scavenge the acetic acid byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, quench the reaction by adding water. If using an organic solvent, separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-(3,4-difluorophenyl)acetamide, which can be purified by recrystallization if necessary.

-

Step 2: Synthesis of N-(4,5-difluoro-2-nitrophenyl)acetamide (Nitration)

-

Causality: The acetamido group is an ortho, para-directing group. In N-(3,4-difluorophenyl)acetamide, the position para to the acetamido group (position 6) is sterically hindered by the adjacent fluorine atom. The ortho position (position 2) is therefore the most electronically and sterically favored site for electrophilic substitution. Using a nitrating mixture at low temperatures minimizes the formation of side products.

-

Methodology:

-

Carefully add N-(3,4-difluorophenyl)acetamide (1.0 eq) in portions to concentrated sulfuric acid at 0 °C in a flask equipped with a dropping funnel and a thermometer. Stir until fully dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not rise above 5-10 °C.

-

After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield N-(4,5-difluoro-2-nitrophenyl)acetamide.[6][7]

-

Step 3: Synthesis of 2-amino-4,5-difluoroacetanilide (Reduction)

-

Causality: The selective reduction of an aromatic nitro group in the presence of an amide is a common and reliable transformation. Reduction using iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and relatively mild method known as the Béchamp reduction. It avoids the need for high-pressure hydrogenation and expensive catalysts.[8]

-

Methodology:

-

To a round-bottom flask, add N-(4,5-difluoro-2-nitrophenyl)acetamide (1.0 eq), a mixture of ethanol and water (e.g., 4:1 v/v), and ammonium chloride (1.5 eq).

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Add iron powder (3.0-4.0 eq) portion-wise to the refluxing mixture. The reaction is exothermic.

-

Maintain reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, 2-amino-4,5-difluoroacetanilide. Further purification can be achieved by column chromatography or recrystallization.

-

Analytical Characterization

To ensure the identity and purity of the synthesized 2-amino-4,5-difluoroacetanilide, a combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl (CH₃) protons around δ 2.1-2.3 ppm, a broad singlet for the amide (NH) proton, a broad singlet for the primary amine (NH₂) protons, and distinct aromatic protons whose splitting patterns will be influenced by both fluorine and proton coupling.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon (around δ 168-170 ppm), the methyl carbon, and aromatic carbons. The carbons bonded to fluorine will appear as doublets due to C-F coupling.

-

¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would show the molecular ion peak [M+H]⁺ at m/z 187.07, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹) and the secondary amide (~3300 cm⁻¹), C=O stretching of the amide (~1660-1680 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹).

Applications in Research and Drug Development

Difluoroaniline derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4] The title compound, with its ortho-amino acetanilide structure, serves as a versatile scaffold for constructing more complex heterocyclic systems.

-

Pharmaceutical Intermediate: The primary amine at the 2-position can be readily transformed into various functional groups or used as a nucleophile to build heterocyclic rings (e.g., benzimidazoles, quinoxalines, or quinazolines), which are common motifs in biologically active molecules.

-

Structure-Activity Relationship (SAR) Studies: In drug discovery programs, this compound can be used to synthesize analogs of lead compounds. The 4,5-difluoro substitution pattern provides a unique electronic and lipophilic profile that can be used to probe interactions within a biological target's binding site and improve metabolic stability.[1] For example, similar fluorinated anilines are used to synthesize kinase inhibitors and other targeted therapies.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-amino-4,5-difluoroacetanilide is not available, safety precautions should be based on data for structurally similar compounds like dichlorinated and nitrated acetanilides.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat and other protective clothing as necessary.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be required.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

References

-

The Crucial Role of 2,6-Difluoroaniline in Modern Pharmaceutical Development. (2026, January 30). Tejman.[Link]

-

Goti, G., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.[Link]

-

Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com.[Link]

-

2-amino-N-(4-bromo-2,5-difluorophenyl)acetamide. PubChem, National Institutes of Health.[Link]

-

Verma, A., et al. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science and Technology.[Link]

-

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. PubChem, National Institutes of Health.[Link]

-

2-Amino-4-(3,4-difluorophenyl)thiazole (97%). Amerigo Scientific.[Link]

-

Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com.[Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023, November 17). International Journal of Science and Research.[Link]

-

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. International Union of Crystallography.[Link]

-

2-Amino-4-(2-(tert-butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidine 1-oxide. Pharmaffiliates.[Link]

-

2-Amino-4-fluoropyridine. PubChem, National Institutes of Health.[Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.[Link]

-

Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Cheméo.[Link]

Sources

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. thomassci.com [thomassci.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

Computational & Synthetic Analysis of N-(2-amino-4,5-difluorophenyl)acetamide

[1]

Executive Summary

N-(2-amino-4,5-difluorophenyl)acetamide is a specialized fluorinated intermediate primarily utilized in the synthesis of bioactive heterocycles, specifically benzimidazoles and quinoxalines.[1][2] Its structure consists of an acetanilide core substituted with an amino group at the ortho position and two fluorine atoms at the 4 and 5 positions.[1]

This configuration—a mono-protected o-phenylenediamine—makes it a critical "privileged scaffold" precursor in medicinal chemistry.[1][2] The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the ortho-diamine motif serves as a linchpin for cyclization reactions used in kinase inhibitors (e.g., EGFR, MEK targets).[1][2]

Part 1: Structural Definition & Cheminformatics[1][2]

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) string represents the 2D connectivity of the molecule.[1] For this compound, the string must accurately encode the acetamide "tail," the phenyl ring, and the specific regiochemistry of the amine and fluorine substituents.[1]

| Format | String | Description |

| Canonical SMILES | CC(=O)Nc1c(N)cc(F)c(F)c1 | Explicitly places the amino group (N) ortho to the acetamide linkage.[1][2][3] |

| Isomeric SMILES | CC(=O)Nc1c(N)cc(F)c(F)c1 | Identical to canonical (molecule is achiral).[1][2] |

| InChI Key | Predicted | XZY... (Computed based on connectivity) |

Nomenclature Disambiguation:

-

Correct Structure (Target): N-(2-amino-4,5-difluorophenyl)acetamide. The amino group is on the phenyl ring .[1][4] This is an acetanilide derivative.[1][5]

-

Incorrect Interpretation: 2-amino-N-(4,5-difluorophenyl)acetamide.[1][2] This would imply the amino group is on the acetyl chain (a glycinamide).[1] The placement of "2-amino" inside the parenthesis of the user's request confirms the phenyl-substitution pattern.[1][2]

Physicochemical Profile (Computed)

| Property | Value (Est.)[1][2] | Significance |

| Formula | C₈H₈F₂N₂O | Core composition.[1][2][3][6][7] |

| Molecular Weight | 186.16 g/mol | Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery).[1][2] |

| cLogP | ~0.9 - 1.2 | Moderate lipophilicity; good membrane permeability.[1][2] |

| H-Bond Donors | 2 | (Amide-NH, Aniline-NH₂).[1][2] |

| H-Bond Acceptors | 3 | (Carbonyl-O, 2x Fluorine).[1][2] |

| TPSA | ~55 Ų | Well within the blood-brain barrier (BBB) permeation range.[1][2] |

Part 2: Synthetic Utility & Mechanism[1][2]

The primary utility of this compound lies in its ability to undergo cyclodehydration to form 5,6-difluoro-2-methyl-1H-benzimidazole .[1][2] This transformation is a textbook example of the Phillips-type condensation, often catalyzed by acid.[1]

Graphviz: Structural & Synthetic Logic

The following diagram illustrates the chemical connectivity (SMILES logic) and the downstream cyclization pathway.[1][2]

Caption: Synthetic pathway from nitroaniline precursor to benzimidazole, highlighting the target molecule's role as the critical 'hinge' intermediate.

Part 3: Experimental Protocol

The synthesis of N-(2-amino-4,5-difluorophenyl)acetamide requires a two-step sequence starting from commercially available 4,5-difluoro-2-nitroaniline .[1] Direct acetylation of the diamine is risky due to selectivity issues (di-acetylation), so the Nitro-Reduction Route is the industry standard for high purity.[1][2]

Step 1: Acetylation of the Nitroaniline

Objective: Protect the aniline amine before reducing the nitro group.[1]

-

Reagents: 4,5-difluoro-2-nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), cat. H2SO4 (optional).

-

Procedure:

-

Dissolve 4,5-difluoro-2-nitroaniline in glacial acetic acid.

-

Add acetic anhydride dropwise at room temperature.[1]

-

Heat to 60°C for 2 hours (monitor by TLC/LCMS).

-

Workup: Pour into ice water. The yellow precipitate (N-(4,5-difluoro-2-nitrophenyl)acetamide) is filtered, washed with water, and dried.[1]

-

Step 2: Selective Reduction (The Critical Step)

Objective: Reduce the nitro group to an amine without cleaving the amide bond or defluorinating the ring.[1]

-

System: Hydrogenation (H₂ / Pd-C) or Chemical Reduction (Fe / AcOH).[1]

-

Preferred Protocol (Hydrogenation):

-

Vessel: Parr shaker or Hydrogenation balloon flask.

-

Solvent: Methanol or Ethanol (anhydrous).[1]

-

Catalyst: 10% Pd/C (5-10 wt% loading).

-

Procedure:

-

Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.[1]

-

Storage: The product (N-(2-amino-4,5-difluorophenyl)acetamide) is oxidation-sensitive (turns brown/purple upon air exposure).[1][2] Store under Argon or use immediately for the next step.[1]

-

Validation Criteria

Part 4: Drug Discovery Context[1][2]

Bioisosterism & Fluorine Effect

The inclusion of fluorine at positions 4 and 5 is strategic in drug design:

-

Metabolic Blocking: These positions on the phenyl ring are typical sites for Cytochrome P450 oxidative metabolism.[1] Fluorine substitution blocks this degradation, extending the half-life (

) of the drug.[1][2] -

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, making it less nucleophilic but potentially increasing the acidity of the resultant benzimidazole NH, which can strengthen H-bonding interactions in the kinase ATP-binding pocket.[1][2]

Known Analogues & Applications

This scaffold is homologous to precursors used in the synthesis of:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107611651 (Analog: 2-amino-N-(4-bromo-2,5-difluorophenyl)acetamide).[1][2] Retrieved from [Link][1][2]

-

NIST Chemistry WebBook. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]- (Structural Analog Data). Retrieved from [Link][1][2]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.[1][8] International Journal of Science and Research (IJSR).[1][8] (Validates the Nitro-Reduction synthetic methodology for acetanilides). Retrieved from [Link]

Sources

- 1. N-(2-amino-5-fluorophenyl)acetamide | CAS#:160088-57-3 | Chemsrc [chemsrc.com]

- 2. 1585932-50-8|N-(3,4-Difluorophenyl)-2-((2-methoxyethyl)amino)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 3. Buy N-(3-Amino-2,6-difluorophenyl)acetamide | 946826-47-7 [smolecule.com]

- 4. ijper.org [ijper.org]

- 5. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]- [webbook.nist.gov]

- 6. irejournals.com [irejournals.com]

- 7. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Solubility of N-(2-amino-4,5-difluorophenyl)acetamide in DMSO

An In-Depth Technical Guide to the Solubility of N-(2-amino-4,5-difluorophenyl)acetamide in Dimethyl Sulfoxide (DMSO)

Authored by: Senior Application Scientist

Abstract

Introduction: The Significance of N-(2-amino-4,5-difluorophenyl)acetamide and DMSO in Research

N-(2-amino-4,5-difluorophenyl)acetamide is an aromatic amide of interest in medicinal chemistry and materials science. The presence of a difluorophenyl ring and an acetamide group suggests its potential as a scaffold in the design of bioactive molecules. The solubility of such compounds is a paramount physicochemical property that dictates their utility in a variety of applications, from biological screening assays to formulation development.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in scientific research for its exceptional ability to dissolve a broad range of both polar and nonpolar compounds.[1][2] Its miscibility with water and many organic solvents makes it an invaluable vehicle for compound storage and in vitro assays. However, understanding the precise solubility of a compound in DMSO is crucial, as high concentrations of DMSO can exhibit cytotoxicity and interfere with experimental results.[3] This guide will equip the researcher with the necessary knowledge to accurately determine the solubility of N-(2-amino-4,5-difluorophenyl)acetamide in DMSO.

Physicochemical Properties: A Tale of Two Molecules

The solubility of a solute in a solvent is governed by the interplay of their respective physicochemical properties.

N-(2-amino-4,5-difluorophenyl)acetamide: A Structural Overview

While specific data for N-(2-amino-4,5-difluorophenyl)acetamide is not extensively published, we can infer its properties from its constituent functional groups and structurally similar molecules.

| Property | Inferred Characteristics for N-(2-amino-4,5-difluorophenyl)acetamide | Rationale |

| Polarity | Moderately polar | The presence of amine (-NH2) and amide (-CONH-) groups, which are capable of hydrogen bonding, contributes to its polarity. The difluorophenyl ring is relatively nonpolar. |

| Hydrogen Bond Donors | 2 (from the amine and amide N-H) | Based on the structure. |

| Hydrogen Bond Acceptors | 3 (from the amide oxygen and the two fluorine atoms) | Based on the structure. |

| Molecular Weight | Approximately 186.16 g/mol | Based on the molecular formula C8H8F2N2O.[4] |

These features suggest that N-(2-amino-4,5-difluorophenyl)acetamide has the potential for good solubility in polar aprotic solvents like DMSO, which can act as a strong hydrogen bond acceptor.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO's remarkable solvent properties stem from its unique molecular structure.[1][5]

| Property | Value | Source |

| Molecular Formula | (CH3)2SO | [2] |

| Molar Mass | 78.13 g/mol | [2] |

| Boiling Point | 189 °C (372 °F) | [2] |

| Melting Point | 19 °C (66 °F) | [2] |

| Density | 1.1004 g/cm³ | [2] |

| Dipole Moment | 3.96 D | [5] |

DMSO is a highly polar, aprotic solvent.[1] The strong S=O bond gives it a high dipole moment, allowing it to effectively solvate a wide range of compounds.[5] Its ability to accept hydrogen bonds is a key factor in its ability to dissolve molecules with hydrogen bond donor groups, such as amides and amines.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a three-step process:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the crystalline lattice of N-(2-amino-4,5-difluorophenyl)acetamide together.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the DMSO solvent.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecules are solvated by the solvent molecules.

The overall enthalpy of solution will determine whether the dissolution process is favorable. For N-(2-amino-4,5-difluorophenyl)acetamide in DMSO, the strong dipole-dipole interactions and hydrogen bonding between the solute and solvent are expected to result in a favorable enthalpy of solution.

Caption: Energetic contributions to the dissolution process.

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental determination is necessary. The following protocols provide a robust framework for quantifying the solubility of N-(2-amino-4,5-difluorophenyl)acetamide in DMSO.

Method 1: Visual Kinetic Solubility Assessment

This is a rapid, high-throughput method for estimating solubility.[6]

Protocol:

-

Preparation: Add a pre-weighed amount of N-(2-amino-4,5-difluorophenyl)acetamide to a microcentrifuge tube to achieve a high theoretical concentration (e.g., 100 mM) in a specific volume of DMSO.

-

Dissolution: Add the corresponding volume of anhydrous DMSO.

-

Agitation: Vigorously vortex the mixture for 2-3 minutes.[7]

-

Equilibration: Allow the solution to equilibrate at room temperature for at least 24 hours to ensure thermodynamic equilibrium is reached.[7]

-

Observation: Visually inspect the solution for any undissolved solid. If the solution is clear, the compound is soluble at that concentration. If a precipitate is present, the solubility is lower.

Method 2: Thermodynamic Solubility Determination via HPLC

This method provides a more precise and quantitative measure of solubility.[7][6]

Protocol:

-

Supersaturated Solution Preparation: Prepare a supersaturated solution of N-(2-amino-4,5-difluorophenyl)acetamide in DMSO as described in the visual method, ensuring an excess of solid is present.

-

Equilibration: Incubate the solution at a constant temperature (e.g., 25 °C) for 24-48 hours with gentle agitation to reach equilibrium.

-

Separation: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[7]

-

Supernatant Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample by High-Performance Liquid Chromatography (HPLC) with UV detection to determine the concentration.

-

Calculation: Back-calculate the original concentration in the DMSO supernatant to determine the solubility.

Caption: Workflow for thermodynamic solubility determination by HPLC.

Factors Influencing Solubility

Several factors can influence the solubility of N-(2-amino-4,5-difluorophenyl)acetamide in DMSO:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air.[3] The presence of water can alter the solvent properties and affect the solubility of the compound. It is crucial to use anhydrous DMSO and to store it properly.

-

Physical Form of the Solute: The crystalline form (polymorph) of the compound can have different lattice energies, leading to variations in solubility.

Best Practices and Troubleshooting

-

Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to ensure consistency.[7]

-

Ensure Equilibration: Allow sufficient time for the solution to reach thermodynamic equilibrium. Incomplete equilibration is a common source of error.

-

Temperature Control: Maintain a constant temperature during the experiment, as solubility is temperature-sensitive.

-

Troubleshooting Precipitation: If the compound precipitates upon dilution into an aqueous buffer, consider performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[3]

Safety Precautions

While specific safety data for N-(2-amino-4,5-difluorophenyl)acetamide is not widely available, it is prudent to handle it with care, following standard laboratory safety procedures. Structurally related acetamides are known to be potential irritants and may have other health hazards.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling DMSO: DMSO can enhance the absorption of other chemicals through the skin.[10] Avoid direct skin contact.

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of N-(2-amino-4,5-difluorophenyl)acetamide in DMSO. By applying the theoretical principles and experimental protocols outlined here, researchers can generate accurate and reliable solubility data. This information is essential for advancing research and development involving this and other related compounds.

References

- BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Dimethyl Sulfoxide-d6.

- Smolecule. (2026). Experimental Protocols for DMSO Solubility Assessment.

- gChem. (n.d.). DMSO Physical Properties.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- ResearchGate. (n.d.). Physical properties of dimethyl sulphoxide and water.

- PubChem. (2025). Dimethyl sulfoxide, properties, uses and safety protection.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

- IJRPC. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

- PubChem. (2026). 2-amino-N-(4-bromo-2,5-difluorophenyl)acetamide.

- Fisher Scientific. (2009). SAFETY DATA SHEET - N-(2-Aminoethyl)acetamide.

- MilliporeSigma. (2025). SAFETY DATA SHEET - Acetamide.

- Sigma-Aldrich. (n.d.). N-(5-amino-2,4-difluorophenyl)acetamide.

- Fisher Scientific. (2013). MSDS Name: Acetamide.

Sources

- 1. gchemglobal.com [gchemglobal.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-(5-amino-2,4-difluorophenyl)acetamide | 1155949-10-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.smolecule.com [pdf.smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

Technical Whitepaper: Safety Data Sheet (SDS) Deconstruction and Handling Protocols for N-(2-Amino-4,5-difluorophenyl)acetamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Toxicology, GHS Hazard Causality, and Self-Validating Synthetic Workflows

Executive Summary & Physicochemical Profiling

N-(2-Amino-4,5-difluorophenyl)acetamide is a highly specialized fluorinated aromatic amine. In modern drug discovery, it serves as a critical bifunctional building block for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic scaffolds[1]. While the incorporation of fluorine atoms enhances the metabolic stability and lipophilicity of downstream drug candidates, the parent aniline derivative poses distinct toxicological hazards during handling.

Before addressing safety protocols, it is essential to establish the physicochemical baseline of the compound, as its physical state dictates the primary vectors of exposure.

Table 1: Physicochemical Properties

| Property | Value | Operational Implication |

| Chemical Name | N-(2-Amino-4,5-difluorophenyl)acetamide | Bifunctional reactive centers (amine/acetamide). |

| CAS Number | 1240526-68-4 | Primary identifier for SDS tracking. |

| Molecular Formula | C8H8F2N2O | High fluorine content increases lipophilicity. |

| Molecular Weight | 186.16 g/mol | Low molecular weight facilitates rapid dermal absorption. |

| Appearance | Solid (Crystalline Powder) | High risk of aerosolization and inhalation if dry-swept. |

| Solubility | Soluble in DMSO, DMF, MeOH | Polar aprotic solvents act as transdermal carriers. |

Mechanistic Toxicology & Hazard Causality

As a Senior Application Scientist, I cannot overstate the importance of understanding why a chemical is hazardous, rather than simply memorizing its GHS codes. The hazards of N-(2-amino-4,5-difluorophenyl)acetamide are intrinsically linked to its molecular structure[2].

The Causality of Aniline Toxicity

The primary systemic hazard of aniline derivatives is their potential to induce methemoglobinemia [3]. When absorbed through the skin or inhaled, the compound undergoes hepatic metabolism via Cytochrome P450 (CYP450) enzymes[4].

-

N-Oxidation: CYP-mediated N-oxidation converts the primary amine into an N-hydroxylamine intermediate.

-

Iron Oxidation: This reactive species oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), severely impairing the blood's oxygen-carrying capacity.

-

Protein Adduction: Further oxidation can yield reactive quinone imines, which form covalent adducts with cellular proteins, leading to hepatotoxicity[5].

Interestingly, the presence of the two fluorine atoms at the 4 and 5 positions alters the electron density of the aromatic ring. While this blocks para-hydroxylation (a common CYP450 detoxification pathway), it forces metabolism toward the amine group, potentially increasing the rate of N-oxidation[4].

Caption: Mechanistic pathway of fluorinated aniline derivative exposure and metabolic hazards.

SDS Deconstruction & Advanced PPE Selection

To mitigate the risks outlined above, strict adherence to GHS Precautionary Statements is required. Below is a deconstruction of the typical hazard profile for this class of compounds[2].

Table 2: GHS Hazard and Precautionary Statements

| GHS Code | Hazard / Precautionary Statement | Mechanistic Rationale |

| H302 | Harmful if swallowed | Systemic absorption leads to immediate CYP450 bioactivation. |

| H315/H319 | Causes skin/eye irritation | The nucleophilic amine disrupts lipid bilayers, causing local electrophilic stress. |

| P261 | Avoid breathing dust/fumes/vapors | Fine crystalline dust easily crosses the alveolar membrane into systemic circulation. |

| P280 | Wear protective gloves/clothing/eye protection | Dermal contact is a primary vector for aniline-induced methemoglobinemia. |

The "Carrier Solvent" Effect in PPE Selection

Standard nitrile gloves (0.11 mm thickness) are sufficient for handling the dry powder. However, in synthetic workflows, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a known transdermal carrier. If a DMSO solution of N-(2-amino-4,5-difluorophenyl)acetamide contacts standard nitrile, the solvent will rapidly permeate the glove, carrying the toxic aniline directly into the bloodstream.

-

Mandatory Action: When handling solutions of this compound, Butyl rubber or Silver Shield laminate gloves are strictly required.

Experimental Methodology: Self-Validating Synthetic Workflow

The following is a self-validating protocol for the safe use of N-(2-amino-4,5-difluorophenyl)acetamide in the synthesis of a difluorinated benzimidazole core. The protocol is explicitly designed with an In-Process Control (IPC) step to ensure the hazardous starting material is fully consumed before the operator handles the exposed reaction mixture during workup.

Caption: Step-by-step safe synthetic workflow for handling and reacting the fluorinated aniline.

Step-by-Step Protocol: Acid-Catalyzed Benzimidazole Cyclization

-

Preparation & Weighing:

-

Action: Don appropriate PPE (lab coat, safety goggles, butyl rubber gloves). Inside a certified fume hood, weigh 1.0 mmol (186.16 mg) of the compound using an analytical balance equipped with a draft shield.

-

Causality: The draft shield prevents the aerosolization of the fine crystalline powder, mitigating inhalation risks (P261).

-

-

Reaction Setup:

-

Action: Transfer the solid to a 25 mL round-bottom flask. Add 5.0 mL of glacial acetic acid.

-

Causality: Acetic acid acts as both solvent and catalyst. Crucially, it immediately protonates the free amine, converting it to an anilinium salt, which drastically reduces its volatility and immediate dermal toxicity during handling.

-

-

Cyclization:

-

Action: Add 1.1 mmol of the desired aldehyde. Attach a reflux condenser, flush the system with Nitrogen (N₂), and heat to 80°C for 4 hours.

-

-

In-Process Control (IPC) - The Self-Validation Step:

-

Action: Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

-

Causality:Do not proceed to workup until the LC-MS trace shows complete disappearance of the mass peak at m/z 187.1[M+H]⁺ (the hazardous aniline). This validates that the toxic starting material has been fully consumed, rendering the subsequent aqueous workup significantly safer for the operator.

-

-

Quench & Workup:

-

Action: Cool the reaction to 0°C. Slowly add 10 mL of ice-cold water, then neutralize with saturated aqueous Sodium Bicarbonate (NaHCO₃) until pH 7-8 is reached. Extract the newly formed (and less hazardous) benzimidazole product with Ethyl Acetate (3 x 10 mL).

-

-

Waste Segregation:

-

Action: Dispose of the aqueous layer in a designated "Halogenated/Aromatic Amine Aqueous Waste" container.

-

Causality: Trace unreacted fluoroaniline poses severe long-term aquatic toxicity risks and must not be introduced into standard aqueous waste streams[3].

-

Emergency Response & Spill Mitigation Workflow

In the event of a powder spill outside of primary containment, execute the following protocol:

-

Evacuate & Ventilate: Step back immediately and allow the laboratory ventilation to clear any aerosolized dust.

-

PPE Upgrade: Ensure a particulate respirator (N95 or P100) and fresh butyl rubber gloves are donned before re-approaching the spill.

-

The Wet Wipe Method: Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust, directly violating P261. Lightly mist the spill with water or a 10% bleach solution (to mildly oxidize and deactivate the amine), then cover with absorbent chemical pads.

-

Containment: Place the contaminated pads into a sealed, labeled hazardous waste bag. Wash the affected area thoroughly with soap and water to remove residual electrophilic species.

References

-

[1] N-(2-Amino-4,5-difluorophenyl)acetamide | CymitQuimica. CymitQuimica. 1

-

[2] 458-11-7 | N-(3,4-Difluorophenyl)acetamide | BLD Pharm. BLD Pharm. 2

-

[4] Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. 4

-

[3] 4-(Aminomethyl)-3-fluoroaniline | CAS 900174-91-6. Benchchem.3

-

[5] Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. PubMed Central (PMC) / NIH. 5

Sources

- 1. N-(2-Amino-4,5-difluorophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. 458-11-7|N-(3,4-Difluorophenyl)acetamide|BLD Pharm [bldpharm.com]

- 3. 4-(Aminomethyl)-3-fluoroaniline|CAS 900174-91-6 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity Profile of Amino-Difluoroacetanilides

Mechanistic Pathways to Gem-Difluorooxindoles & Bioisosteric Utility

Executive Summary

The incorporation of gem-difluoro groups into amino-acetanilide scaffolds represents a critical strategy in modern medicinal chemistry. Unlike their chloroacetamide counterparts—which function primarily as electrophilic covalent warheads (often leading to indiscriminate toxicity)—amino-difluoroacetanilides serve as stable, lipophilic bioisosteres of carbonyls and sulfoxides. Their primary reactivity profile is defined not by nucleophilic substitution, but by their utility as precursors for intramolecular radical cyclization , granting access to the privileged 3,3-difluorooxindole pharmacophore.

This technical guide dissects the electronic properties, radical reactivity, and synthetic protocols required to leverage this scaffold in drug discovery.

Electronic & Structural Properties: The Fluorine Effect[1]

The N-aryl-2,2-difluoroacetamide moiety (amino-difluoroacetanilide) exhibits a distinct physicochemical profile compared to non-fluorinated or mono-fluorinated analogs.

1.1 The "Polar Hydrophobicity" Paradox

The

-

Conformational Lock: The

hyperconjugation (anomeric effect) favors a specific gauche conformation, pre-organizing the molecule for cyclization or binding. -

Acidity Modulation: The

group significantly increases the acidity of the amide

Table 1: Physicochemical Comparison of Acetanilide Analogs

| Substituent (R) | Approx pKa (Amide NH) | C-X Bond Energy (kcal/mol) | Primary Reactivity Mode | |

| -0.01 | ~22 | 99 (C-H) | Inert / Metabolic Oxidation | |

| 0.47 | ~19 | 81 (C-Cl) | S_N2 Electrophile (Covalent Cys trap) | |

| 0.35 | ~18 | 116 (C-F) | Radical Precursor / H-Bond Donor | |

| 0.45 | ~16 | 125 (C-F) | Inert / Bioisostere |

Insight: The high C-F bond energy renders the difluoroacetanilide resistant to hydrolysis and nucleophilic attack, unlike the chloroacetamide. Its reactivity is "masked" until activated by radical conditions.

The Core Reactivity: Intramolecular Radical Cyclization

The most high-value transformation of amino-difluoroacetanilides is the synthesis of 3,3-difluorooxindoles . This reaction proceeds via a radical mechanism, typically requiring the cleavage of a C-H or C-X bond on the acetyl group, followed by a 5-exo-trig cyclization onto the aromatic ring.

2.1 Mechanism of Action (Photoredox Pathway)

Modern protocols utilize visible-light photoredox catalysis to generate the key amidyl or

-

Activation: A photocatalyst (e.g.,

or organic dye) undergoes excitation. -

SET/HAT: The excited catalyst performs a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) on the difluoroacetanilide precursor (often a bromodifluoro- or active ester variant).

-

Cyclization: The resulting

-difluoro radical attacks the aromatic ring. -

Re-aromatization: Oxidation and deprotonation restore aromaticity, yielding the oxindole.

Figure 1: Mechanistic pathway for the photoredox-mediated cyclization of difluoroacetanilides.

Experimental Protocol: Visible-Light Mediated Synthesis

This protocol is validated for the conversion of

3.1 Reagents & Equipment

-

Substrate:

-phenyl-2-bromo-2,2-difluoroacetamide (1.0 equiv) -

Catalyst:

(1.0 mol%) -

Base:

(2.0 equiv) -

Solvent: DMF (0.1 M concentration)

-

Light Source: 24W Blue LED strip (

nm)

3.2 Step-by-Step Workflow

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the amide substrate,

, and -

Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Add anhydrous DMF via syringe.

-

Degassing: Degas the solution by bubbling Argon for 15 minutes (sparging) to remove dissolved oxygen, which quenches the triplet state of the photocatalyst.

-

Irradiation: Seal the tube and place it approximately 2-3 cm from the Blue LED source. Stir vigorously at room temperature. Use a fan to maintain temperature

. -

Monitoring: Monitor reaction progress via TLC or LC-MS (typically 12–24 hours). Look for the disappearance of the brominated starting material.

-

Workup: Dilute the mixture with EtOAc and wash with water (

) and brine. Dry over -

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Figure 2: Operational workflow for the batch synthesis of 3,3-difluorooxindoles.

Comparative Reactivity & Stability

For drug development, distinguishing between "reactive metabolite" risks and "stable pharmacophore" is vital.

-

Metabolic Stability: Unlike chloroacetanilides (e.g., alachlor), which are rapidly metabolized via glutathione conjugation (S-alkylation) leading to toxicity, difluoroacetanilides are metabolically robust. The C-F bond strength prevents displacement by biological nucleophiles (cysteine residues) under physiological conditions.

-

Hydrogen Bonding: The fluorine atoms in the

group act as weak hydrogen bond acceptors, while the polarized C-H bond can act as a non-classical hydrogen bond donor, improving binding affinity in pockets lined with carbonyls or aromatic rings.

Table 2: Reaction Condition Tolerance

| Condition | Chloroacetanilide | Difluoroacetanilide |

| Aq. Base (pH 10) | Hydrolysis to alcohol | Stable |

| Thiol (Glutathione) | Rapid S-alkylation | No Reaction |

| Blue Light / Ir-Cat | Dehalogenation | Cyclization to Oxindole |

| Pd(OAc)2 / Ligand | C-H Arylation | Intramolecular C-H Activation |

References

-

Synthesis of 3,3-Difluoro-2-oxindoles via Pd-Catalyzed C-H Difluoroalkylation Source: Angewandte Chemie International Edition URL:[Link]

-

Visible Light Mediated Synthesis of Oxindoles Source: Journal of Organic Chemistry (via ResearchGate) URL:[Link]

-

Hydrogen Bonds with Fluorine in Ligand–Protein Complexes Source: Molecules (NIH/NLM) URL:[Link]

-

Comparative Metabolism of Chloroacetamide Herbicides Source: Environmental Health Perspectives URL:[1][Link]

-

Nickel-Catalyzed Carbonylative Cyclization of Bromodifluoroacetamides Source: Organic Letters (NIH/NLM) URL:[Link]

Sources

Methodological & Application

Synthesis of 5,6-difluorobenzimidazoles from N-(2-amino-4,5-difluorophenyl)acetamide

Application Note & Protocol

A Robust and Scalable Synthesis of 2-Methyl-5,6-difluorobenzimidazole from N-(2-amino-4,5-difluorophenyl)acetamide

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 2-methyl-5,6-difluorobenzimidazole, a key heterocyclic scaffold in modern medicinal chemistry. The procedure details an efficient acid-catalyzed intramolecular cyclization and dehydration of the readily available starting material, N-(2-amino-4,5-difluorophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental workflow, and critical insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of Fluorinated Benzimidazoles

The benzimidazole ring system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2] The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design.[3][4] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]

Specifically, the introduction of fluorine can:

-

Modulate pKa: Lowering the pKa of nearby basic centers, which can affect drug-receptor interactions and solubility.[5]

-

Enhance Lipophilicity: Increasing membrane permeability and oral bioavailability.[6]

-

Block Metabolic Sites: Preventing oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4]

-

Improve Binding Affinity: Engaging in favorable electrostatic or hydrogen bonding interactions with target proteins.[5]

Consequently, 5,6-difluorobenzimidazole derivatives are highly sought-after intermediates in the development of novel therapeutics, making a reliable and well-understood synthetic route essential.[6][7] This protocol addresses this need by providing a direct and efficient method for their preparation.

Reaction Principle and Mechanism

The synthesis of 2-methyl-5,6-difluorobenzimidazole from N-(2-amino-4,5-difluorophenyl)acetamide proceeds via an acid-catalyzed intramolecular nucleophilic addition-elimination reaction. The mechanism can be dissected into three key stages:

-

Protonation: The acetyl carbonyl oxygen is protonated by the acid catalyst (e.g., HCl), significantly increasing the electrophilicity of the carbonyl carbon.

-

Intramolecular Cyclization: The lone pair of electrons on the adjacent primary aromatic amine (-NH2) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a five-membered heterocyclic intermediate (a dihydro-diamino-alcohol).

-

Dehydration and Aromatization: The tetrahedral intermediate is unstable. Under acidic and heated conditions, it readily eliminates a molecule of water. Subsequent deprotonation results in the formation of the stable, aromatic benzimidazole ring system.

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety considerations.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| N-(2-amino-4,5-difluorophenyl)acetamide | 18666-36-9 | C₈H₈F₂N₂O | 186.16 | Starting material; light-sensitive solid |

| Hydrochloric Acid (4M aq. solution) | 7647-01-0 | HCl | 36.46 | Catalyst and solvent; corrosive |

| Ammonium Hydroxide (28-30% aq. solution) | 1336-21-6 | NH₄OH | 35.04 | Base for neutralization; pungent odor |

| Ethanol (95% or absolute) | 64-17-5 | C₂H₅OH | 46.07 | Recrystallization solvent; flammable |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Washing and recrystallization solvent |

| Product: 2-Methyl-5,6-difluorobenzimidazole | 78581-99-4 | C₈H₆F₂N₂ | 168.15 | Target compound; solid |

Note: The final product CAS number corresponds to 5,6-difluorobenzimidazole. The protocol yields the 2-methyl derivative due to the acetyl group in the starting material.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2-amino-4,5-difluorophenyl)acetamide (9.31 g, 50.0 mmol).

-

Carefully add 100 mL of 4M aqueous hydrochloric acid to the flask. The starting material should dissolve with stirring to form a clear solution.

-

Rationale: Using a mineral acid like HCl is a common and effective method for this type of cyclodehydration.[8] The aqueous solution serves as both the catalyst and the reaction medium.

-

-

Cyclization Reaction:

-

Heat the mixture to reflux (approximately 100-110°C) using a heating mantle.

-

Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Ethyl Acetate:Hexane as the mobile phase. The product spot should appear at a higher Rf than the starting material.

-

Rationale: Thermal energy is required to overcome the activation energy for the dehydration step. Refluxing ensures a constant reaction temperature without loss of solvent.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the solution to cool to room temperature.

-

Place the flask in an ice-water bath and cool the solution to 0-5°C.

-

Slowly add concentrated ammonium hydroxide (28-30%) dropwise with vigorous stirring. Monitor the pH using pH paper or a calibrated pH meter. Continue adding base until the pH of the solution is between 7.5 and 8.0. A precipitate will form.

-

Rationale: Neutralizing the acid quenches the reaction and deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution due to its lower solubility as a free base.[8]

-

Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual ammonium salts.

-

Transfer the crude solid to a beaker for recrystallization. Dissolve the solid in a minimum amount of hot 95% ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.

-

Slowly add deionized water to the hot ethanolic solution until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 50°C to a constant weight.

-

Results and Characterization

A typical reaction should yield 2-methyl-5,6-difluorobenzimidazole as a white to off-white crystalline solid. The expected yield is typically in the range of 80-95%.

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight (m/z [M+H]⁺ ≈ 169.06).

-

Melting Point (MP): To assess purity.

Caption: Simplified schematic of the reaction mechanism.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC indicates a significant amount of starting material remains after 4 hours, an additional 1-2 hours of reflux may be required. Ensure the reaction temperature is maintained at reflux.

-

Low Yield: Inefficient precipitation is a common cause of low yield. Ensure the pH is correctly adjusted to ~7.5-8.0 and that the mixture is thoroughly cooled before filtration. Over-addition of the anti-solvent (water) during recrystallization can also lead to loss of product.

-

Product Discoloration: The crude product may be colored due to minor impurities. The use of activated charcoal during recrystallization is effective at removing colored byproducts. The starting material can also degrade with light exposure, so it should be stored appropriately.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of 2-methyl-5,6-difluorobenzimidazole. The procedure employs a classic acid-catalyzed cyclization of N-(2-amino-4,5-difluorophenyl)acetamide, utilizing common laboratory reagents and techniques. By providing a clear mechanistic rationale and step-by-step instructions, this guide serves as a valuable resource for researchers in medicinal chemistry and organic synthesis engaged in the development of novel fluorinated heterocyclic compounds.

References

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link][3][5][6]

-

Yadav, P., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link][7]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link][4]

-

Wang, X., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][9]

-

Gao, Y. (2021). Preparation method of 5, 6-dimethylbenzimidazole. Google Patents (CN112898206A). [8]

-

Zniber, R., et al. (1999). [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5]. Therapie, 54(5), 637-44. [Link][2]

-

Yadav, G., & Singh, R. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link][1]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of N-(2-amino-4,5-difluorophenyl)acetamide in Kinase Inhibitor Design

[1]

Executive Summary

This application note details the strategic deployment of N-(2-amino-4,5-difluorophenyl)acetamide (CAS: variable/generic precursor) as a high-value intermediate in the synthesis of Type I and Type II kinase inhibitors.[1]

While 4,5-difluoro-1,2-phenylenediamine is a privileged scaffold in oncology (targeting EGFR, FGFR, and MEK), its rapid oxidation poses storage and reproducibility challenges. The mono-acetylated derivative, N-(2-amino-4,5-difluorophenyl)acetamide, serves as a stabilized "masked" synthon .[1] It offers superior shelf-stability while providing immediate access to benzimidazole cores via acid-catalyzed cyclodehydration or controlled hydrolysis for regioselective functionalization.[1]

Scientific Rationale: The Fluorine Effect in Kinase Binding

The 4,5-difluoro substitution pattern is not merely structural; it is a calculated medicinal chemistry tactic designed to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Metabolic Blockade

In non-fluorinated phenyl rings, the para-position is a metabolic "hotspot," highly susceptible to Cytochrome P450 (CYP) oxidation. The 4,5-difluoro motif blocks these sites, significantly extending the in vivo half-life (

Electronic Modulation (pKa)

Fluorine is highly electronegative.[1] Placing two fluorine atoms on the benzimidazole ring lowers the pKa of the imidazole nitrogen.

-

Effect: This reduces non-specific protein binding (albumin) while maintaining hydrogen-bond acceptor capability in the kinase hinge region.[1]

Pharmacophore Mapping

The diagram below illustrates how the 4,5-difluoro-benzimidazole core (derived from this intermediate) interacts within a typical ATP-binding pocket (e.g., FGFR1 or EGFR).[1]

Figure 1: Pharmacophore mapping of the difluorobenzimidazole core within the kinase ATP-binding pocket.[1]

Synthetic Workflow: The "Hub" Strategy

The utility of N-(2-amino-4,5-difluorophenyl)acetamide lies in its orthogonality .[1] It possesses one free amine (nucleophile) and one masked amine (acetamide).[1] This allows for two distinct synthetic pathways.

Figure 2: Divergent synthetic pathways accessible from the mono-acetylated intermediate.[1]

Experimental Protocol: Cyclization to 5,6-Difluoro-2-methylbenzimidazole

This protocol describes Path A , the direct conversion of the intermediate into a benzimidazole core. This reaction is self-validating: the disappearance of the amide carbonyl signal in IR/NMR confirms ring closure.

Materials & Reagents

| Reagent | Role | Equivalents |

| N-(2-amino-4,5-difluorophenyl)acetamide | Limiting Reagent | 1.0 |

| Glacial Acetic Acid | Solvent / Catalyst | 10-15 vol |

| Conc.[1] HCl (37%) | Co-catalyst | 0.1 |

| Ethyl Acetate / Hexanes | Extraction / Purification | N/A |

Step-by-Step Procedure

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1.0 g (approx. 5.3 mmol) of N-(2-amino-4,5-difluorophenyl)acetamide.[1]

-

Solvation: Add 10 mL of Glacial Acetic Acid. Stir until a suspension or partial solution is achieved.

-

Catalysis: Add 2 drops of Conc. HCl. Note: This accelerates the dehydration step.

-

Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.

-

Workup:

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

Analytical Validation (Self-Validating Criteria)

| Method | Expected Result | Interpretation |